molecular formula C6H14ClNO B6283063 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers CAS No. 1889877-15-9

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers

Cat. No. B6283063
CAS RN: 1889877-15-9
M. Wt: 151.6
InChI Key:
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Description

5-ethylpyrrolidin-3-ol hydrochloride (EPH) is a mixture of diastereomers, which is composed of two enantiomers, 5-ethyl-2-methylpyrrolidin-3-ol hydrochloride (EMPH) and 5-ethyl-2-ethylpyrrolidin-3-ol hydrochloride (E2PH). It is a synthetic compound that has been used in a variety of applications, including as a pharmaceutical and nutraceutical ingredient, as an analytical reagent, and as an industrial solvent. EPH has a wide range of biological activities, including analgesic, anti-inflammatory, anti-oxidant, and anti-tumor activities. Furthermore, it has been used in a variety of laboratory experiments, such as in the synthesis of other compounds, as a reaction medium, and as a reagent for the determination of the enantiomeric purity of compounds.

Scientific Research Applications

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers has been studied extensively in scientific research, and has been used in a variety of applications. It has been used as an analytical reagent for the determination of enantiomeric purity of compounds, as a substrate for the synthesis of other compounds, as a reaction medium for the synthesis of other compounds, and as a solvent for chromatographic and spectroscopic analysis. Furthermore, it has been used in a variety of biological and medical applications, including as an analgesic, anti-inflammatory, and anti-oxidant. Additionally, it has been used in the treatment of cancer, and has been studied for its potential to inhibit the growth of certain types of tumors.

Mechanism of Action

The mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers is not fully understood, however, it is thought to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by modulating the activity of various signal transduction pathways. Additionally, it is thought to act by binding to certain receptors, such as the 5-HT2A receptor, and by modulating the activity of certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects
5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-oxidant activities, and has been studied for its potential to inhibit the growth of certain types of tumors. Additionally, it has been shown to modulate the activity of various enzymes, signal transduction pathways, receptors, and ion channels, and has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound, and is relatively inexpensive. Furthermore, it is stable under a variety of conditions, and is readily available from many suppliers. Additionally, it can be easily synthesized in a variety of ways, and is easily separated into its individual diastereomers.
However, there are also some limitations to its use in laboratory experiments. It is a relatively non-polar compound, which can make it difficult to separate from other compounds. Additionally, it is prone to hydrolysis, which can limit its use in certain types of experiments.

Future Directions

1. Further research into the mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers, including its potential to modulate the activity of certain enzymes, signal transduction pathways, receptors, and ion channels.
2. Further research into the potential of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers as an anti-inflammatory, analgesic, and anti-oxidant agent.
3. Further research into the potential of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers as a therapeutic agent for the treatment of cancer.
4. Development of new synthesis methods for the production of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers.
5. Development of new methods for the determination of enantiomeric purity of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers.
6. Development of new methods for the separation of the individual diastereomers of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers.
7. Further research into the potential of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers as a substrate for the synthesis of other compounds.
8. Further research into the potential of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers as a reaction medium for the synthesis of other compounds.
9. Further research into the potential of 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers as a solvent for chromatographic and spectroscopic analysis.
10. Development of new applications for 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers in the pharmaceutical and nutraceutical industries.

Synthesis Methods

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers can be synthesized in a variety of ways, including through a condensation reaction of an aldehyde with a secondary amine, or via reductive amination of an aldehyde with a secondary amine. The most common method of synthesis involves the reaction of ethylchloroformate with a secondary amine, such as 2-methylpyrrolidine or 2-ethylpyrrolidine. This reaction produces a mixture of diastereomers, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethylpyrrolidin-3-ol hydrochloride involves the reaction of 5-ethylpyrrolidin-3-one with hydrogen gas in the presence of a palladium catalyst to form 5-ethylpyrrolidin-3-ol. The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the compound. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.", "Starting Materials": [ "5-ethylpyrrolidin-3-one", "Hydrogen gas", "Palladium catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-ethylpyrrolidin-3-one is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "Step 3: The reaction mixture is heated under reflux conditions for several hours until complete conversion of the starting material to 5-ethylpyrrolidin-3-ol is achieved.", "Step 4: The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 5: The hydrochloride salt is isolated by filtration or precipitation and dried under vacuum to obtain the final product." ] }

CAS RN

1889877-15-9

Product Name

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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